molecular formula C6H9NO3S B2922838 Ethyl 2-oxothiazolidine-4-carboxylate CAS No. 55694-10-5

Ethyl 2-oxothiazolidine-4-carboxylate

Cat. No.: B2922838
CAS No.: 55694-10-5
M. Wt: 175.2
InChI Key: YIXFAUAZZLBCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxothiazolidine-4-carboxylate is an organic compound with the molecular formula C6H9NO3S It is a derivative of thiazolidine and is characterized by the presence of an ethyl ester group, a ketone group, and a carboxylate group

Mechanism of Action

Target of Action

Ethyl 2-oxothiazolidine-4-carboxylate (OTC) is a cysteine prodrug . Its primary target is the cellular level of glutathione (GSH), a crucial antioxidant in the body . By increasing the cellular level of GSH, OTC plays a significant role in combating oxidative stress .

Mode of Action

OTC works by increasing the cellular level of GSH . It is enzymatically metabolized to cysteine by the action of 5-oxoprolinase, thus increasing the overall level of GSH . This process helps to combat oxidative stress in the body .

Biochemical Pathways

OTC affects the glutathione synthesis pathway . By providing substrate cysteine for glutathione synthesis, OTC helps to increase the cellular level of GSH . This increase in GSH levels can have downstream effects on various biochemical processes, particularly those involving the body’s response to oxidative stress .

Pharmacokinetics

It is known that otc can be absorbed and metabolized in the body to increase the cellular level of gsh

Result of Action

The primary result of OTC’s action is an increase in the cellular level of GSH . This increase in GSH levels can help to combat oxidative stress, which is implicated in various health conditions, including neurodegenerative diseases, cardiovascular diseases, and aging .

Action Environment

The action of OTC can be influenced by various environmental factors. For example, the efficacy of OTC in increasing GSH levels and combating oxidative stress may be affected by factors such as the individual’s overall health status, age, and exposure to environmental stressors . .

Biochemical Analysis

Biochemical Properties

Ethyl 2-oxothiazolidine-4-carboxylate plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to raise cysteine concentration, and thus glutathione levels, in some tissues . The nature of these interactions is complex and involves various biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to protect cells from oxidative damage .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models Studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. Understanding these metabolic pathways is essential for comprehending its biochemical properties.

Transport and Distribution

This compound is transported and distributed within cells and tissues It interacts with transporters or binding proteins and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxothiazolidine-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl bromoacetate with thiourea to form ethyl 2-thioxothiazolidine-4-carboxylate, which is then oxidized to this compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of advanced catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxothiazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-hydroxythiazole derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include 2-hydroxythiazole derivatives, alcohols, and various substituted thiazolidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-oxothiazolidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a prodrug for delivering active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Ethyl 2-oxothiazolidine-4-carboxylate can be compared with other similar compounds, such as:

    2-oxothiazolidine-4-carboxylic acid: This compound lacks the ethyl ester group and has different solubility and reactivity properties.

    2-aminothiazole-4-carboxylate: This compound contains an amino group instead of a ketone group, leading to different chemical behavior and applications.

    Thiazolidine-4-carboxylate:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity patterns that are valuable in various research and industrial contexts.

Properties

IUPAC Name

ethyl 2-oxo-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c1-2-10-5(8)4-3-11-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXFAUAZZLBCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55694-10-5
Record name ethyl 2-oxo-1,3-thiazolidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.